molecular formula C10H14N6O5 B066056 8-Aminoguanosine CAS No. 180288-69-1

8-Aminoguanosine

Cat. No. B066056
M. Wt: 298.26 g/mol
InChI Key: FNXPTCITVCRFRK-UMMCILCDSA-N
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Description

8-Aminoguanosine is an analog of the nucleoside guanosine, characterized by the substitution of an amino group at the 8-position of the guanine base. This modification imparts unique chemical and physical properties to the nucleoside, influencing its interaction with enzymes and nucleic acids.

Synthesis Analysis

The synthesis of 8-Aminoguanosine involves the amination of guanine derivatives. A study detailed the mechanism of 8-Aminoguanosine formation, revealing a multi-step process that includes electrophilic N-7 amination, nucleophilic C-8 hydroxyamination accompanied by elimination of the N-7 amino group, and finally, the reduction of the C-8 hydroxyamino group to yield 8-Aminoguanosine (Kohda, Baba, & Kawazoe, 1990).

Molecular Structure Analysis

Studies on related guanosine derivatives, such as 8-bromoguanosine, have highlighted the impact of substitutions at the 8-position on the molecular conformation. These derivatives tend to adopt the syn conformation, contrary to the usual anti conformation found in purine nucleosides, suggesting that modifications at the 8-position, such as amino substitution, could similarly influence the molecular structure of 8-Aminoguanosine (Tavale & Sobell, 1970).

Chemical Reactions and Properties

The presence of the amino group at the 8-position significantly affects the chemical reactivity of 8-Aminoguanosine. It is an effective inhibitor of the purine degradative enzyme purine nucleoside phosphorylase, both in vitro and in intact cells, highlighting its potential for selective biochemical interactions and its role in modulating purine metabolism (Kazmers et al., 1981).

Physical Properties Analysis

The modification of guanosine to 8-Aminoguanosine alters its physical properties, such as solubility and stability in biological systems. Although specific studies on 8-Aminoguanosine are scarce, analogs with modifications at the 8-position exhibit increased stability and specificity in forming structures like G-quadruplexes, suggesting that 8-Aminoguanosine could similarly influence nucleic acid structure and stability (Gubala, Betancourt, & Rivera, 2004).

Chemical Properties Analysis

The introduction of an amino group at the 8-position of guanosine to create 8-Aminoguanosine imparts unique chemical properties. For example, electrophilic amination studies have shown that such modifications can influence the nucleoside's ability to participate in chemical reactions, including those relevant to its potential genotoxicity and interactions with DNA (Kohda, Baba, & Kawazoe, 1990).

Scientific Research Applications

  • Inhibition of Purine Nucleoside Phosphorylase : 8-Aminoguanosine effectively inhibits purine nucleoside phosphorylase (PNPase) in lymphoid cells, showing selective toxicity towards T cells but not B cells. This inhibition results in the accumulation of deoxyguanosine triphosphate in T lymphoblasts (Kazmers et al., 1981).

  • Formation Mechanism Study : The mechanism of 8-aminoguanosine formation was studied, revealing a multi-step process involving electrophilic amination, nucleophilic hydroxyamination, and reduction, providing insights into how it interacts with cellular DNA (Kohda et al., 1990).

  • Effects on Renal Function : Research indicates that 8-aminoguanosine and its metabolite, 8-aminoguanine, can increase sodium and glucose excretion while reducing potassium excretion. This is attributed to PNPase inhibition and the inhibition of Rac1, a protein involved in cellular processes (Jackson et al., 2018).

  • Diuretic, Natriuretic, and Glucosuric Activities : 8-Aminoguanosine exerts significant diuretic, natriuretic, and glucosuric activities through its conversion to 8-aminoguanine. It has potential applications in treating hypertension and other conditions related to fluid and electrolyte balance (Jackson & Mi, 2017).

  • Inhibition of Purine Nucleoside Phosphorylase in Other Analogues : Studies have shown that analogs of 8-aminoguanosine, such as 8-aminoinosine and 8-aminohypoxanthine, also inhibit PNPase, suggesting a family of compounds with potential therapeutic benefits (Jackson et al., 2022).

  • Model for Purine Nucleoside Phosphorylase Deficiency : The use of 8-aminoguanosine in animal models has provided insights into purine nucleoside phosphorylase deficiency, an immune deficiency condition, by inhibiting NP activity and thereby affecting T-cell function (Osborne & Barton, 1986).

  • Role in Carcinogenic Activation : Studies have indicated that 8-aminoguanine might be involved in the activation of carcinogens, such as 2-nitropropane, by liver aryl sulfotransferase, suggesting a role in the formation of DNA adducts and carcinogenesis (Sodum et al., 1994).

Safety And Hazards

When handling 8-Aminoguanosine, avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2,8-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20)/t2-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXPTCITVCRFRK-UMMCILCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The ErbB2 receptor is a proto-oncogene associated with a poor prognosis in breast cancer. Herceptin, the only humanized anti-ErbB2 antibody currently in clinical use, has proven to be an essential tool in the immunotherapy of breast carcinoma, but induces cardiotoxicity. ErbB2 is involved in the growth and survival pathway of adult cardiomyocytes; however, its levels in the adult heart are much lower than those found in breast cancer cells, the intended targets of anti-ErbB2 antibodies. Furthermore, clinical trials have shown relatively low cardiotoxicity for Lapatinib, a dual kinase inhibitor of EGFR and ErbB2, and Pertuzumab, a new anti-ErbB2 monoclonal antibody currently in clinical trials, which recognizes an epitope distant from that of Herceptin. A novel human antitumor compact anti-ErbB2 antibody, Erb-hcAb, selectively cytotoxic for ErbB2-positive cancer cells in vitro and vivo, recognizes an epitope different from that of Herceptin, and does not show cardiotoxic effects both in vitro on rat and human cardiomyocytes and in vivo on a mouse model. /The researchers/ investigated the molecular basis of the different cardiotoxic effects among the ErbB2 inhibitors by testing their effects on the formation of the Neuregulin 1beta (NRG-1)/ErbB2/ErbB4 complex and on the activation of its downstream signaling. /The researchers/ report herein that Erb-hcAb at difference with Herceptin, 2C4 (Pertuzumab) and Lapatinib, does not affect the ErbB2-ErbB4 signaling pathway activated by NRG-1 in cardiac cells. These findings may have important implications for the mechanism and treatment of anti-ErbB2-induced cardiotoxicity., Trastuzumab, a monoclonal antibody against the ERBB2 protein, increases survival in ERBB2-positive breast cancer patients. Its clinical use, however, is limited by cardiotoxicity. /The investigators/ sought to evaluate whether trastuzumab cardiotoxicity involves inhibition of human adult cardiac-derived stem cells, in addition to previously reported direct adverse effects on cardiomyocytes. To test this idea, /the investigators/ exposed human cardiosphere-derived cells (hCDCs), a natural mixture of cardiac stem cells and supporting cells that has been shown to exert potent regenerative effects, to trastuzumab and tested the effects in vitro and in vivo. /The researchers/ found that ERBB2 mRNA and protein are expressed in hCDCs at levels comparable to those in human myocardium. Although clinically relevant concentrations of trastuzumab had no effect on proliferation, apoptosis, or size of the c-kit-positive hCDC subpopulation, in vitro assays demonstrated diminished potential for cardiogenic differentiation and impaired ability to form microvascular networks in trastuzumab-treated cells. The functional benefit of hCDCs injected into the border zone of acutely infarcted mouse hearts was abrogated by trastuzumab: infarcted animals treated with trastuzumab + hCDCs had a lower ejection fraction, thinner infarct scar, and reduced capillary density in the infarct border zone compared with animals that received hCDCs alone (n = 12 per group). Collectively, these results indicate that trastuzumab inhibits the cardiomyogenic and angiogenic capacities of hCDCs in vitro and abrogates the morphological and functional benefits of hCDC transplantation in vivo. Thus, trastuzumab impairs the function of human resident cardiac stem cells, potentially contributing to trastuzumab cardiotoxicity., The CDC25A-CDK2 pathway has been proposed as critical for the oncogenic action of human epidermal growth factor receptor 2 (HER2) in mammary epithelial cells. In particular, transgenic expression of CDC25A cooperates with HER2 in promoting mammary tumors, whereas CDC25A hemizygous loss attenuates the HER2-induced tumorigenesis penetrance. On the basis of this evidence of a synergism between HER2 and the cell cycle regulator CDC25A in a mouse model of mammary tumorigenesis, we investigated the role of CDC25A in human HER2-positive breast cancer and its possible implications in therapeutic response. HER2 status and CDC25A expression were assessed in 313 breast cancer patients and we found statistically significant correlation between HER2 and CDC25A (P = .007). Moreover, an HER2-positive breast cancer subgroup with high levels of CDC25A and very aggressive phenotype was identified (P = .005). Importantly, our in vitro studies on breast cancer cell lines showed that the HER2 inhibitor efficacy on cell growth and viability relied also on CDC25A expression and that such inhibition induces CDC25A down-regulation through phosphatidylinositol 3-kinase/protein kinase B pathway and DNA damage response activation. In line with this observation, we found a statistical significant association between CDC25A overexpression and trastuzumab-combined therapy response rate in two different HER2-positive cohorts of trastuzumab-treated patients in either metastatic or neoadjuvant setting (P = .018 for the metastatic cohort and P = .021 for the neoadjuvant cohort). Our findings highlight a link between HER2 and CDC25A that positively modulates HER2-targeted therapy response, suggesting that, in HER2-positive breast cancer patients, CDC25A overexpression affects trastuzumab sensitivity., Trastuzumab is an antineoplastic agent that inhibits proliferation of tumor cells that overexpress HER2. The HER2 proto-oncogene (also known as c-erbB2 or neu) encodes a 185-kd transmembrane tyrosine kinase receptor known as p185HER2 or human epidermal growth factor receptor 2 (HER2), which has partial homology with other members of the epidermal growth factor receptor family. Trastuzumab, a recombinant humanized murine monoclonal antibody, binds specifically to the extracellular domain of the HER2 receptor or HER2/neu protein. The HER2 receptor participates in receptor-receptor interactions that regulate cell differentiation, growth, and proliferation. Overexpression of the HER2 receptor contributes to the process of neoplastic transformation. Results from in vitro assays and animal studies have shown that trastuzumab inhibits the proliferation of human tumor cells that overexpress HER2/neu protein. Trastuzumab-mediated antibody-dependent cellular cytotoxicity (ADCC) also has been demonstrated and, according to in vitro studies, occurs preferentially in cells that overexpress the HER2 protein compared with cells that do not.
Record name Trastuzumab
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8142
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

8-Aminoguanosine

Color/Form

White to pale-yellow powder

CAS RN

3868-32-4, 180288-69-1
Record name 8-Aminoguanosine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Immunoglobulin G1, anti-(human p185neu receptor) (human-mouse monoclonal rhuMab HER2 .gamma.1-chain), disulfide with human-mouse monoclonal rhuMab HER2 light chain, dimer
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Record name 8-AMINOGUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHO2CA1BRO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trastuzumab
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8142
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
502
Citations
EK Jackson, DG Gillespie, Z Mi - Journal of Pharmacology and Experimental …, 2016 - ASPET
… In addition, we can use this assay to determine the stability and pharmacokinetics of 8-aminoguanosine and 8-aminoguanine, and to determine whether 8-aminoguanosine is a “prodrug…
Number of citations: 15 jpet.aspetjournals.org
IS Kazmers, BS Mitchell, PE Dadonna, LL Wotring… - Science, 1981 - science.org
… 8-Aminoguanosine, an analog of guanosine (10), is themost … Thus, 8-aminoguanosine has the potential of serving as a … The guanosine analog 8-aminoguanosine is an effective inhibitor …
Number of citations: 175 www.science.org
EK Jackson, Z Mi - Journal of Pharmacology and Experimental …, 2017 - ASPET
… upon whether the source of the 8-aminoguanosine is exogenous or endogenous). That is to say, we considered the concept that the effects of 8-aminoguanosine on the kidneys are not …
Number of citations: 7 jpet.aspetjournals.org
EK Jackson, DG Gillespie, Z Mi - Hypertension, 2023 - Am Heart Assoc
… Studies show that 8-aminoguanosine … 8-aminoguanosine is rapidly converted to 8-aminoguanine, which mediates most of 8-aminoguanosine’s renal effects (that is 8-aminoguanosine is …
Number of citations: 1 www.ahajournals.org
EK Jackson, EV Menshikova, VB Ritov… - Biochemical …, 2022 - Elsevier
… 8-aminoguanine and 8-aminoguanosine cause antikaluresis by a mechanism independent of PNPase inhibition. The antikaluresis induced by 8-aminoguanine/8-aminoguanosine is …
Number of citations: 2 www.sciencedirect.com
N Blau, A Niederwieser - Biochimica et Biophysica Acta (BBA)-General …, 1986 - Elsevier
… by 8-aminoguanosine triphosphate with a dissociation constant (K i ) of 0.25 μmol/1. 8-Aminoguanosine … , L-sepiapterin and 8-aminoguanosine triphosphate were strong inhibitors. …
Number of citations: 27 www.sciencedirect.com
RS Sodum, G Nie, ES Fiala - Chemical research in toxicology, 1993 - ACS Publications
… In this report, we provide chromatographic and spectral evidence for the identity of RX2 as 8-aminoguanosine and chromatographic evidence for the identity of DX2 as 8-…
Number of citations: 83 pubs.acs.org
EK Jackson, Z Mi, TR Kleyman… - Journal of the American …, 2018 - Am Heart Assoc
… 8‐aminoguanosine and 8‐aminoguanine have similar effects on renal excretory function and 8‐aminoguanosine is … that the renal actions of 8‐aminoguanosine are not direct but instead …
Number of citations: 8 www.ahajournals.org
EK Jackson, Z Mi, TR Kleyman, D Cheng - Hypertension, 2018 - Am Heart Assoc
… The endogenous purines 8-aminoguanosine and 8-aminoguanine (8-… 8-aminoguanosine are not direct, but require conversion in the systemic circulation to 8-AG (ie, 8-aminoguanosine …
Number of citations: 0 www.ahajournals.org
EK Jackson, EV Menshikova, VB Ritov, Z Mi… - Journal of Pharmacology …, 2022 - ASPET
… Because 8-aminoinosine and 8-aminohypoxanthine are structurally similar to 8-aminoguanosine and 8-aminoguanine, respectively, we sought to define their renal excretory effects. …
Number of citations: 2 jpet.aspetjournals.org

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